molecular formula C7H9NO3 B2462388 3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile CAS No. 474418-69-4

3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile

Cat. No.: B2462388
CAS No.: 474418-69-4
M. Wt: 155.153
InChI Key: UFIUXQFAGXJEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile is an organic compound with the molecular formula C7H9NO3. It is characterized by the presence of a methoxycarbonyl group, a nitrile group, and a methylidene group attached to a butane backbone. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

It’s known that this compound is used in organic synthesis , suggesting that its targets could be a variety of organic molecules depending on the specific reaction.

Mode of Action

It’s known that similar compounds are used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile might interact with its targets to form new bonds, altering their structure and properties.

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it could be involved in various biochemical pathways depending on the specific targets and reactions.

Pharmacokinetics

Its molecular weight is 15515 , which could influence its absorption and distribution

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, its storage temperature is 4 degrees Celsius , suggesting that it might be sensitive to heat.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile typically involves the esterification of a suitable precursor. One common method is the reaction of 2-methylidenebutanenitrile with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Primary amines and secondary amines.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and nitrile groups.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile
  • 2-Methylidenebutanenitrile
  • Methoxycarbonyl chloride
  • Butanenitrile derivatives

Uniqueness

This compound is unique due to the presence of both a methoxycarbonyl group and a nitrile group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-cyanobut-3-en-2-yl methyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-5(4-8)6(2)11-7(9)10-3/h6H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIUXQFAGXJEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C)C#N)OC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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